Cas no 94-05-3 (Ethyl Cyano(ethoxymethylene)acetate)

Ethyl Cyano(ethoxymethylene)acetate is a versatile ester compound widely used in organic synthesis, particularly in the preparation of heterocyclic compounds and fine chemicals. Its key advantages include its reactivity as a Michael acceptor and its utility in cyclization reactions, enabling the efficient construction of pyridine, pyrimidine, and other nitrogen-containing heterocycles. The ethoxy and cyano functional groups enhance its electrophilic character, facilitating nucleophilic additions and condensations. This compound is valued for its stability under standard conditions and its compatibility with a range of solvents and reagents. It serves as a key intermediate in pharmaceuticals, agrochemicals, and specialty materials synthesis.
Ethyl Cyano(ethoxymethylene)acetate structure
94-05-3 structure
商品名:Ethyl Cyano(ethoxymethylene)acetate
CAS番号:94-05-3
MF:C8H11NO3
メガワット:169.177842378616
MDL:MFCD00009136
CID:34728
PubChem ID:1715183

Ethyl Cyano(ethoxymethylene)acetate 化学的及び物理的性質

名前と識別子

    • Ethyl (ethoxymethylene)cyanoacetate
    • Ethyl 2-cyano-3-ethoxyacrylate
    • Cis-1,2-Cyclohexanedicarboxylic Anhydride
    • 2-Cyano-3-ethoxy-2-propenoic acid ethyl ester
    • Ethyl ethoxymethylenecyanoacetate
    • 2-Cyano-3-ethoxyacrylic Acid Ethyl Ester
    • Ethyl 2-(Ethoxymethylene)-2-cyanoacetate
    • Ethoxymethylenecyanoaceticacidethylester
    • Ethyl Cyano(ethoxymethylene)acetate
    • 2-(Ethoxymethylene)-2-cyanoacetic Acid Ethyl Ester
    • (E)-ethyl 2-cyano-3-ethoxyacrylate
    • Ethyl 3-ethoxy-2-cyanoacrylate
    • ethyl (2E)-2-cyano-3-ethoxyprop-2-enoate
    • ethyl 2-cyano-3-ethoxyprop-2-enoate
    • Ethyl (2E)-2-cyano-3-ethoxy-2-propenoate
    • 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester
    • Acrylic acid, 2-cyano-3-ethoxy-, ethyl ester
    • KTMGNAIGXY
    • Acrylic acid, 2-cyano-3-ethoxy-, ethyl ester (6CI, 7CI, 8CI)
    • Ethyl 2-cyano-2-(ethoxymethylene)acetate
    • Ethyl 2-cyano-3-(ethyloxy)-2-propenoate
    • Ethyl 2-cyano-3-ethoxy-2-propenoate
    • Ethyl 2-cyano-3-ethoxypropenoate
    • Ethyl 2-ethoxymethylidenecyanoacetate
    • Ethyl cyano(ethoxymethylidene)acetate
    • Ethyl α-(ethoxymethylene)-α-cyanoacetate
    • NSC 27797
    • NSC 31579
    • NSC 62026
    • 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester, (2E)-
    • ethyl (E)-2-cyano-3-ethoxy-2-propenoate
    • Ethyl 2-cyano-3-ethoxyacrylate, (2E)-
    • SR-01000944753
    • EN300-309098
    • A15025
    • LS-13436
    • BCP26701
    • 34-45-7
    • (2E)-ethyl 2-cyano-3-ethoxyacrylate
    • 53706319OM
    • EINECS 202-299-5
    • Z56871461
    • BP-12003
    • D70566
    • (E)-ethyl2-cyano-3-ethoxyacrylate
    • UNII-0F33W9H92I
    • Ethyl 2-cyano-3-ethoxyacrylate, purum, >=97.0% (GC)
    • 94-05-3
    • 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester, (E)-
    • SR-01000944753-1
    • Acrylic acid, 2-cyano-3-ethoxy-, ethyl ester (6CI,7CI,8CI); 2-(Ethoxymethylene)-2-cyanoacetic acid ethyl ester; 2-Cyano-3-ethoxy-2-propenoic acid ethyl ester
    • 0F33W9H92I
    • Ethyl(ethoxymethylene)cyanoacetate,98%
    • W-100217
    • InChI=1/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6
    • EC 202-299-5
    • AKOS000120675
    • E0341
    • MFCD00009136
    • F0001-2258
    • UNII-53706319OM
    • DB-362282
    • D70133
    • AKOS025149119
    • Q27261074
    • AI3-23778
    • Ethyl(ethoxymethylene)cyanoacetate
    • GS-4101
    • Ethyl 2-cyano-3-ethoxyacrylate, 98%
    • EN300-17069
    • 42466-67-1
    • Ethyl .alpha.-(ethoxymethylene)-.alpha.-cyanoacetate
    • CS-D1211
    • ethyl (E)-2-cyano-3-ethoxyprop-2-enoate
    • MDL: MFCD00009136
    • インチ: 1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3
    • InChIKey: KTMGNAIGXYODKQ-UHFFFAOYSA-N
    • ほほえんだ: N#CC(C(OCC)=O)=COCC
    • BRN: 878814

計算された属性

  • せいみつぶんしりょう: 169.07400
  • どういたいしつりょう: 169.074
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 5
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.3
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

  • 色と性状: 無色結晶または白色結晶粉末。
  • 密度みつど: 1.2435 (rough estimate)
  • ゆうかいてん: 51.0 to 53.0 deg-C
  • ふってん: 191°C/30mmHg(lit.)
  • フラッシュポイント: 華氏温度:266°f
    摂氏度:130°c
  • 屈折率: 1.5100 (estimate)
  • すいようせい: <0.01 g/L (20 ºC)
  • PSA: 59.32000
  • LogP: 0.99348
  • ようかいせい: 水に溶けない。
  • かんど: 湿度に敏感である
  • FEMA: 2423

Ethyl Cyano(ethoxymethylene)acetate セキュリティ情報

  • 記号: GHS07
  • ヒント:あぶない
  • シグナルワード:Warning
  • 危害声明: H302,H312,H315,H319,H332,H335
  • 警告文: P261,P280,P305+P351+P338
  • 危険物輸送番号:3276
  • WGKドイツ:1
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S37/39
  • 危険物標識: Xn
  • TSCA:Yes
  • リスク用語:R22; R37/38; R41; R42/43
  • 危険レベル:6.1
  • 包装等級:III
  • 包装グループ:III
  • セキュリティ用語:6.1
  • ちょぞうじょうけん:Inert atmosphere,Room Temperature

Ethyl Cyano(ethoxymethylene)acetate 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Ethyl Cyano(ethoxymethylene)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM255902-1000g
Ethyl (ethoxymethylene)cyanoacetate
94-05-3 98%
1000g
$61 2024-07-19
Chemenu
CM255902-500g
Ethyl (ethoxymethylene)cyanoacetate
94-05-3 98%
500g
$102 2022-09-28
abcr
AB116531-25 g
Ethyl (ethoxymethylene)cyanoacetate, 98%; .
94-05-3 98%
25 g
€46.20 2023-07-20
Enamine
EN300-17069-0.5g
ethyl 2-cyano-3-ethoxyprop-2-enoate
94-05-3 95%
0.5g
$19.0 2023-09-20
Enamine
EN300-246369-0.5g
ethyl 2-cyano-3-ethoxyprop-2-enoate
94-05-3 95%
0.5g
$19.0 2023-02-20
Enamine
EN300-246369-1.0g
ethyl 2-cyano-3-ethoxyprop-2-enoate
94-05-3 95%
1.0g
$24.0 2023-02-20
TRC
E907510-5g
Ethyl Cyano(ethoxymethylene)acetate
94-05-3
5g
$ 58.00 2023-09-07
TRC
E907510-100g
Ethyl Cyano(ethoxymethylene)acetate
94-05-3
100g
$ 150.00 2023-09-07
abcr
AB116531-500 g
Ethyl (ethoxymethylene)cyanoacetate, 98%; .
94-05-3 98%
500 g
€256.50 2023-07-20
eNovation Chemicals LLC
D409402-25g
Ethyl 2-(ethoxymethylene)-2-cyanoacetate
94-05-3 97%
25g
$140 2024-05-24

Ethyl Cyano(ethoxymethylene)acetate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Acetic anhydride ;  4 h, 100 °C
リファレンス
Synthesis and physicochemical properties of merocyanine dyes based dihydropyridine and fragments of cyanoacetic acid derivatives
Borisova, Irina A.; Zubarev, Andrey A.; Rodinovskaya, Lyudmila A.; Shestopalov, Anatoliy M., ARKIVOC (Gainesville, 2017, (3), 73-86

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ;  2 h, 78 °C; 3 h, reflux
リファレンス
Green preparation of ethyl 2-cyano-3-ethoxyacrylate derivatives
, China, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Acetic anhydride ;  1 h, 140 °C; 1 h, 150 °C
リファレンス
Synthesis of fluoro containing derivatives of pyrazolo[3,4-d]pyrimidines. Message 1. synthesis of fluoro containing 1-phenyl-1H-pyrazolo[3,4-d] [1,3]oxazines and fluorobenzamides of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid
Zhidkov, M. E.; Kutkin, A. V.; Eleev, A. F., Fluorine Notes, 2014, 95,

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Acetic anhydride ;  rt → 140 °C; 5 h, 140 °C
リファレンス
Multisubstituted pyrazole and triazole compounds as serine protease inhibitors and their preparation, pharmaceutical compositions and use in the treatment of kallikrein related diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Propionic acid ,  Acetic anhydride ;  rt → 120 °C; 8 h
リファレンス
Synthesis of pyrazosulfuron-ethyl
Wang, Baoyu; Xu, Jingzhe; Jiang, Rishan, Yanbian Daxue Xuebao, 2002, 28(3), 176-179

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Zinc chloride Solvents: Acetic anhydride ;  rt → 110 °C; 1 h, 110 - 120 °C; 1 h, 130 - 140 °C
リファレンス
Synthesis of allopurinol
Wei, Ben-mei; Zhang, Zhi-yong, Huaxue Shiji, 2007, 29(10), 635-636

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Acetic acid ,  Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Zinc chloride
リファレンス
Preparation of cyanomalonic acid derivatives from malononitrile derivatives and trialkyl orthocarboxylates
, Switzerland, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Acetic anhydride ;  120 min, 125 °C
リファレンス
Solvent-free synthesis of quinolone derivatives
Cernuchova, Petra; Vo-Thanh, Giang; Milata, Viktor; Loupy, Andre, Heterocycles, 2004, 64, 177-191

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Acetic anhydride ;  rt → 140 °C; 5 h, 140 °C
リファレンス
Multisubstituted aromatic compounds as inhibitors of thrombin and their preparation
, United States, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Acetic anhydride ;  5 h, 130 °C
リファレンス
Synthesis of Pemirolast Potassium
Zou, Pei; Xie, Minhao; Luo, Shineng; He, Yongjun; Liu, Yaling, Zhongguo Yiyao Gongye Zazhi, 2002, 33(5), 215-216

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Acetic anhydride ;  rt → 140 °C; 5 h, 140 °C
リファレンス
Multisubstituted aromatic compounds as inhibitors of thrombin and their preparation and use in the treatment of thrombotic disorders
, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Zinc chloride Solvents: Acetic anhydride ;  1 h, rt → 110 °C; 110 °C → 128 °C
リファレンス
Synthesis of 1H-pyrazole-4-carboxylic acid
Jia, Yunhong; Ma, Yumei; Wang, Lidong; Cai, Dong, Nongyao, 2011, 50(2), 100-101

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Acetic acid ;  rt → 125 °C; 20 h, 125 °C; 125 °C → 135 °C
リファレンス
Preparation of ethyl ethoxymethylene cyanoacetate
, China, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Acetic anhydride ;  3 h, 120 °C
リファレンス
Study on the synthesis of pemirolast potassium
Wang, Fu-dong; Li, Qian-he; Peng, Dong-ming, Hunan Shifan Daxue Ziran Kexue Xuebao, 2004, 27(2), 60-62

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Nickel sulfate (NiSO4) Solvents: Methanol ;  rt → 150 °C
リファレンス
Synthesis of an intermediate of 2-(2-hydroxyethyl)-3-amino-4-carboxypyrazole
Guo, Junjing; Fu, Guanglong; Wu, Qingli; Xu, Peichun, Zhongguo Yaoxue Zazhi (Beijing, 2009, 44(10), 796-798

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Ethyl 3-arylamino-2-cyanoacrylates
Kristen, H.; Hamann, O., Pharmazie, 1976, 31(4), 222-4

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Acetic anhydride Catalysts: Zinc chloride ;  rt → 110 °C; 1 h, 110 °C; 110 °C → 128 °C
1.2 Reagents: Acetic anhydride ;  128 °C
リファレンス
Improved synthesis of 1H-pyrazole-4-carboxylic acid
Ma, Yumei; Jia, Yunhong; Wang, Lidong; Cai, Dong, Guangzhou Huaxue, 2011, 36(1), 42-45

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Acetic anhydride ;  3 h, 120 °C
リファレンス
Preparation of quinoline derivatives as tyrosine kinase inhibitors
, China, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Solvents: Acetic anhydride ;  5 h, 150 - 160 °C; 160 °C → rt
リファレンス
Thiazolinone 3,4-disubstituted quinolines as CDK1 inhibitors for treating cancer
, United States, , ,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Acetic anhydride Solvents: Toluene ;  28 h, rt → 110 °C
1.2 Solvents: Toluene ;  rt → 44 °C
1.3 Solvents: Heptane ;  30 min, 44 °C; 2 h, 44 °C → 19 °C; 2 h, 19 °C
1.4 Reagents: Heptane ;  45 min, 19 °C; 2 h, 19 °C → 4 °C; 2 h, 4 °C
リファレンス
Efficient, Protecting Group Free Kilogram-Scale Synthesis of the JAK1 Inhibitor GDC-4379
Stumpf, Andreas ; Burkhard, Johannes; Xu, Di; Marx, Andreas; Lao, David; et al, Organic Process Research & Development, 2021, 25(11), 2537-2550

Ethyl Cyano(ethoxymethylene)acetate Raw materials

Ethyl Cyano(ethoxymethylene)acetate Preparation Products

Ethyl Cyano(ethoxymethylene)acetate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:94-05-3)Ethyl (ethoxymethylene)cyanoacetate
注文番号:5738601
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:09
価格 ($):discuss personally

Ethyl Cyano(ethoxymethylene)acetate 関連文献

Ethyl Cyano(ethoxymethylene)acetateに関する追加情報

Comprehensive Guide to Ethyl Cyano(ethoxymethylene)acetate (CAS No. 94-05-3): Properties, Applications, and Industry Trends

Ethyl Cyano(ethoxymethylene)acetate (CAS No. 94-05-3) is a versatile organic compound widely utilized in pharmaceutical, agrochemical, and specialty chemical industries. This ester derivative, characterized by its cyano and ethoxymethylene functional groups, serves as a critical intermediate in synthesizing heterocyclic compounds, dyes, and performance materials. Its molecular structure (C8H11NO3) enables unique reactivity, making it a focal point for researchers exploring green chemistry and sustainable synthesis methodologies.

Recent advancements in catalysis and process optimization have heightened interest in 94-05-3, particularly for its role in producing high-value fine chemicals. Industry reports highlight its growing demand in API (Active Pharmaceutical Ingredient) manufacturing, where it acts as a precursor for antiviral and antibacterial agents. The compound’s compatibility with microwave-assisted synthesis and flow chemistry techniques aligns with modern trends toward energy-efficient production.

From an environmental perspective, Ethyl Cyano(ethoxymethylene)acetate is gaining attention due to its potential in biodegradable material formulations. Researchers are investigating its derivatives as alternatives to conventional petrochemical-based additives, addressing global concerns about microplastic pollution and circular economy principles. This aligns with frequent search queries like "eco-friendly chemical intermediates 2024" and "CAS 94-05-3 applications in green chemistry".

Analytical characterization of 94-05-3 typically involves GC-MS, HPLC, and NMR spectroscopy, with purity standards exceeding 98% for industrial applications. Storage recommendations emphasize protection from moisture and prolonged exposure to light, as these factors may influence its hydrolytic stability. Such technical details respond to common user searches like "handling guidelines for ethyl cyanoacetate derivatives".

The compound’s structure-activity relationship (SAR) has been extensively studied for crop protection applications. Patent literature reveals its utility in developing novel pesticide synergists, particularly in formulations targeting resistant insect populations. This addresses trending topics such as "next-gen agrochemicals" and "precision farming inputs" frequently searched by agricultural chemists.

In material science, Ethyl Cyano(ethoxymethylene)acetate derivatives demonstrate remarkable photophysical properties, making them candidates for OLED materials and molecular sensors. Recent publications describe its incorporation into supramolecular architectures for energy storage devices, coinciding with rising searches for "organic electronic materials 2024".

Quality control protocols for CAS 94-05-3 emphasize rigorous testing for residual solvents and heavy metals, particularly for GMP-compliant pharmaceutical applications. This responds to regulatory-focused queries like "ICH Q3C compliance for cyanoacetate esters". The compound’s logP value (~1.2) and moderate water solubility (2.1 g/L at 20°C) make it suitable for various formulation strategies.

Emerging research explores the compound’s potential in click chemistry applications, particularly through 1,3-dipolar cycloadditions with azides. Such studies address the pharmaceutical industry’s need for high-throughput screening compatible building blocks, a topic frequently searched as "modular synthesis platforms".

From a market perspective, 94-05-3 demonstrates stable growth (CAGR 4.7% from 2020-2025) according to recent chemical industry analyses. Manufacturers are increasingly adopting continuous flow production methods to enhance yield and reduce waste, reflecting broader industry shifts toward Industry 4.0 practices in fine chemical synthesis.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:94-05-3)Ethyl (ethoxymethylene)cyanoacetate
sfd21821
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:94-05-3)Ethyl Cyano(ethoxymethylene)acetate
A1207524
清らかである:99%
はかる:1kg
価格 ($):197.0